p-(p-Dimethylaminophenylazo)benzoic acid sodium salt

Beschreibung

BenchChem offers high-quality p-(p-Dimethylaminophenylazo)benzoic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-(p-Dimethylaminophenylazo)benzoic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

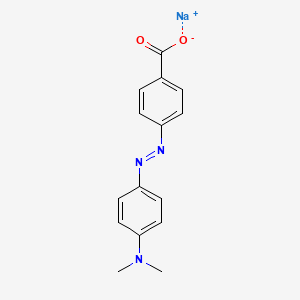

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.Na/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCKRHPYZNTEIO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061209 |

Source

|

| Record name | Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845-46-5 |

Source

|

| Record name | Benzoic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000845465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to p-(p-Dimethylaminophenylazo)benzoic acid, Sodium Salt

Executive Summary: This guide provides a comprehensive technical overview of p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt, a versatile azo dye widely recognized by its synonyms, Methyl Red and DABCYL. We delve into its core chemical properties, synthesis, and pivotal applications in modern research and development. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its function as a pH indicator and as an indispensable dark quencher in Förster Resonance Energy Transfer (FRET) assays. Detailed experimental protocols are provided to ensure reliable and reproducible results in the laboratory setting.

Introduction: A Molecule of Duality

p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt is an aromatic azo compound that holds a significant position in both classical analytical chemistry and advanced molecular biology. Its utility stems from a chromophoric azo group (-N=N-) linking a benzoic acid moiety to an N,N-dimethylaniline group. This structure is responsible for its intense color and, more importantly, the environmentally sensitive nature of its electronic absorption spectrum.

While historically known as Methyl Red , a robust pH indicator, its sodium salt has gained prominence in biotechnology under the name DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). In this context, it serves as a highly efficient non-fluorescent acceptor, or "dark quencher," in FRET-based molecular probes for studying enzymatic activity and nucleic acid hybridization.[1] This dual identity makes a thorough understanding of its chemical properties essential for its effective application across diverse scientific disciplines.

Core Physicochemical Properties

The functionality of p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt is intrinsically linked to its chemical structure and resulting properties. A summary of its key identifiers and characteristics is presented below.

| Property | Value | Source(s) |

| Chemical Name | Sodium 4-((4-(dimethylamino)phenyl)azo)benzoate | [2] |

| Synonyms | Methyl Red sodium salt, DABCYL sodium salt, C.I. Acid Red 2 | [][4] |

| CAS Number | 845-46-5 | [2][5] |

| Molecular Formula | C₁₅H₁₄N₃O₂Na | [2] |

| Molecular Weight | 291.28 g/mol | [2][][5] |

| Appearance | Orange to dark red crystalline powder | [6] |

| Melting Point | >300 °C | [7] |

| Solubility | Soluble in water and 1M NH₄OH (10 mg/ml) | [7] |

| pKa | ~5.1 | [4] |

Structural Basis of Function: pH-Dependent Tautomerism

The compound's utility as a pH indicator is a direct result of a structural change upon protonation. The azo group (-N=N-) acts as a weak base. In solutions with a pH above 6.2, the molecule exists predominantly in its yellow, deprotonated azo form.[8] As the pH drops below 4.4, one of the nitrogen atoms in the azo linkage becomes protonated, leading to a significant shift in the electronic structure to a red quinoid/hydrazone tautomer.[4][8] The transition occurs through shades of orange between pH 4.4 and 6.2.[8][9][10]

This equilibrium is the causal mechanism behind its function as an indicator in acid-base titrations, particularly for strong acid-weak base reactions where the equivalence point falls within its transition range.[9][10]

Caption: pH-dependent equilibrium of Methyl Red.

Synthesis and Purification

The synthesis of p-(p-Dimethylaminophenylazo)benzoic acid is a classic example of diazo coupling, a cornerstone of azo dye chemistry.

Synthesis Workflow

The process involves two primary steps:

-

Diazotization: Anthranilic acid (2-aminobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then added to a solution of N,N-dimethylaniline. The N,N-dimethylaniline acts as a coupling component, and an electrophilic aromatic substitution occurs at the para position, which is highly activated by the dimethylamino group, to form the final azo compound.

The sodium salt is subsequently prepared by treating the free acid with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.

Caption: General workflow for the synthesis of the parent acid.

Purification Protocol

For applications requiring high purity, such as in FRET assays, purification is essential. A common method involves:

-

Dissolving the crude sodium salt in a minimum amount of hot water.

-

Acidifying the solution with a dilute acid (e.g., acetic acid) to precipitate the free acid form.

-

Collecting the precipitate by filtration.

-

Recrystallizing the free acid from a suitable solvent, such as 95% ethanol.[6]

-

Converting the purified acid back to the sodium salt by dissolving it in an ethanolic solution of sodium hydroxide and evaporating the solvent.

Key Applications in Research and Development

Application I: pH Indicator in Titrimetry

Methyl Red is a staple indicator for titrations. Its sharp color change and well-defined pH range make it highly reliable.

Protocol: Preparation and Use of Methyl Red Indicator Solution

-

Preparation: Dissolve 0.1 g of p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt (or the free acid) in 100 mL of 60% ethanol.[9]

-

Application: Add 2-3 drops of the indicator solution to the analyte solution before starting the titration.

-

Endpoint Detection: The endpoint is reached when the solution exhibits a distinct and persistent orange color, signifying the transition between the red (acidic) and yellow (alkaline) forms.[10] This visual cue is sharp, allowing for precise determination of the equivalence point.[10]

Application II: Dark Quencher in FRET-Based Assays

In modern biological assays, the DABCYL moiety is a premier dark quencher. It is paired with a fluorescent donor molecule (a fluorophore) like EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).[1]

Mechanism of Action (FRET): Förster Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule (quencher).[11] The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[12]

DABCYL is an ideal acceptor for donors like EDANS because its absorption spectrum has a significant overlap with the emission spectrum of the donor.[13][14] When the donor and DABCYL are in close proximity (typically <100 Å) on a molecule (e.g., a peptide substrate), the energy from the excited donor is transferred to DABCYL and dissipated as heat, not light.[12] This "quenches" the donor's fluorescence. If the molecule is cleaved (e.g., by a protease), the donor and quencher diffuse apart, FRET is disrupted, and an increase in fluorescence from the donor is observed.[12]

Caption: DABCYL as a FRET quencher in a protease assay.

Protocol: General Protease Activity Assay using a DABCYL/EDANS Substrate

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate (e.g., EDANS-peptide-DABCYL) in a suitable buffer (e.g., DMSO).

-

Prepare a reaction buffer appropriate for the enzyme of interest (e.g., Tris-HCl, pH 7.5).

-

Prepare serial dilutions of the protease to be assayed.

-

-

Assay Setup:

-

In a 96-well microplate, add the reaction buffer to each well.

-

Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.

-

Initiate the reaction by adding the protease solution to the wells. Include negative controls without the enzyme.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Set the excitation wavelength for the donor (e.g., ~340 nm for EDANS) and the emission wavelength (~490 nm for EDANS).[12]

-

Monitor the increase in fluorescence intensity over time. The rate of fluorescence increase is directly proportional to the enzymatic activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

-

Plot V₀ against enzyme concentration to determine kinetic parameters.

-

Safety and Handling

As a laboratory chemical, p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt requires careful handling.

-

Hazards: It may cause skin and serious eye irritation.[15] It is classified as toxic to aquatic life.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][15]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a dry, cool place, protected from light.[15]

Conclusion

p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt is a molecule with a rich history and a vibrant future. Its fundamental chemical properties—namely, its pH-sensitive chromophore and its ability to act as an efficient non-fluorescent energy acceptor—make it a powerful tool for both traditional and cutting-edge scientific inquiry. From determining the endpoint of a titration to quantifying the activity of a novel protease inhibitor, its versatility continues to empower researchers across the chemical and biological sciences. A thorough understanding of the principles outlined in this guide is paramount to leveraging its full potential in the laboratory.

References

- CK-12 Foundation. (n.d.). How does methyl red function as a pH indicator?

- Santa Cruz Biotechnology, Inc. (n.d.). p-(p-Dimethylaminophenylazo)benzoic acid sodium salt.

- BOC Sciences. (n.d.). CAS 845-46-5 P-(P-DIMETHYLAMINOPHENYLAZO)BENZOIC ACID SODIUM SALT.

- Sigma-Aldrich. (n.d.). p-(p-Dimethylaminophenylazo)benzoic acid.

- Labsolu. (n.d.). p-(p-Dimethylaminophenylazo)benzoic acid sodium salt.

- ChemicalBook. (n.d.). P-(P-DIMETHYLAMINOPHENYLAZO)BENZOIC ACID SODIUM SALT 845-46-5 wiki.

- Oreate AI Blog. (2026, January 8). Understanding the Methyl Red Indicator: pH Range and Applications.

- Wikipedia. (n.d.). Methyl red.

- GSP Chem. (2024, December 23). Methyl Red in Acid-Base Titrations: A Detailed Guide.

- Home Science Tools. (n.d.). Methyl Red, 30 mL | pH Indicator.

- Benchchem. (2025). Principle of FRET Assay Using Dabcyl and Edans Pair: An In-depth Technical Guide.

- MDPI. (n.d.). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair.

- LifeTein. (2025, June 12). Fluorescent Labeling Pairs with EDANS and DABCYL.

- Martins, D. B., et al. (2025, October 15). (PDF) Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair.

- LGC Biosearch Technologies. (n.d.). Quenching mechanisms in oligonucleotide probes.

- Angene Chemical. (n.d.). p-(p-Dimethylaminophenylazo)benzoic acid sodium salt(CAS# 845-46-5).

- National Center for Biotechnology Information. (n.d.). Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt. PubChem Compound Summary.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4-(4-Dimethylaminophenylazo)benzoic acid sodium salt.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-(4-dimethylaminophenylazo)benzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 4. Methyl red - Wikipedia [en.wikipedia.org]

- 5. p-(p-Dimethylaminophenylazo)benzoic acid 845-46-5 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. ck12.org [ck12.org]

- 9. Understanding the Methyl Red Indicator: pH Range and Applications - Oreate AI Blog [oreateai.com]

- 10. gspchem.com [gspchem.com]

- 11. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 12. lifetein.com [lifetein.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to p-(p-Dimethylaminophenylazo)benzoic acid sodium salt (DABCYL) for Advanced Biochemical Applications

This guide provides a comprehensive technical overview of p-(p-Dimethylaminophenylazo)benzoic acid, commonly known in the scientific community as DABCYL. Tailored for researchers, scientists, and drug development professionals, this document delves into the core structural and functional attributes of DABCYL, its synthesis, and its pivotal role as a non-fluorescent quencher in Förster Resonance Energy Transfer (FRET) applications. We will explore the underlying principles of its quenching mechanism and provide a detailed, field-proven protocol for its application in a protease activity assay, a cornerstone technique in drug discovery and molecular diagnostics.

The Molecular Architecture and Physicochemical Properties of DABCYL

p-(p-Dimethylaminophenylazo)benzoic acid is an azo dye characterized by a robust chemical structure that is fundamental to its function as a dark quencher. The molecule consists of a benzoic acid moiety linked to a dimethylaminophenyl group via an azo bridge (-N=N-). This extended π-conjugated system is responsible for its strong absorption in the visible spectrum.[1] The sodium salt form enhances its solubility in aqueous buffers, a critical attribute for its use in biological assays.[2]

The IUPAC name for this compound is sodium 4-((4-(dimethylamino)phenyl)azo)benzoate.[3][4]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₄N₃O₂Na | [3][5] |

| Molecular Weight | 291.28 g/mol | [3][4][5] |

| CAS Number | 845-46-5 | [3][5] |

| Appearance | Orange crystalline powder | [6] |

| Maximum Absorption (λmax) | ~453 - 479 nm | [7][8][9] |

| Solubility | Soluble in water and 1M NH₄OH (10 mg/ml) | [2] |

The absorption spectrum of DABCYL exhibits a broad peak centered around 453-479 nm, which is a critical feature for its function as a quencher.[7][8][9] This absorption range effectively overlaps with the emission spectra of a variety of common fluorophores, such as fluorescein (FAM), EDANS, and TET, making it a versatile quenching partner in FRET-based assays.[7][9]

The Principle of DABCYL-Mediated Quenching: A Deep Dive into FRET

DABCYL functions as a "dark quencher," meaning it absorbs the energy from an excited fluorophore and dissipates it primarily as heat, without emitting its own fluorescence.[7][10] This property is highly advantageous in FRET assays as it minimizes background fluorescence, leading to a higher signal-to-noise ratio.[7][11]

The primary mechanism of quenching by DABCYL in proximity to a suitable donor fluorophore is Förster Resonance Energy Transfer (FRET).[9][10] FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in its excited state transfers energy to a nearby acceptor molecule (the quencher) without the emission of a photon.[12]

The efficiency of FRET is critically dependent on several factors:

-

Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the acceptor (DABCYL).[10][13]

-

Distance: The distance between the donor and acceptor must be within the Förster radius (typically 1-10 nm), the distance at which FRET efficiency is 50%.[9][14] The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.

-

Orientation: The relative orientation of the donor and acceptor transition dipoles also influences FRET efficiency.

In a typical FRET-based assay using a DABCYL quencher, a fluorophore and DABCYL are conjugated to the same molecule (e.g., a peptide or oligonucleotide) and are held in close proximity.[9][15] This proximity allows for efficient FRET, and the fluorescence of the donor is quenched. When a specific event occurs, such as enzymatic cleavage of the peptide linker, the fluorophore and DABCYL are separated.[2][8] This separation disrupts FRET, leading to a significant increase in the donor's fluorescence emission, which can be quantitatively measured.

Caption: FRET-based protease assay mechanism using a DABCYL quencher.

Synthesis of p-(p-Dimethylaminophenylazo)benzoic Acid

The synthesis of p-(p-Dimethylaminophenylazo)benzoic acid is a classic example of an azo coupling reaction, which involves two key steps: diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.

Step 1: Diazotization of p-Aminobenzoic Acid (PABA)

In this step, the primary aromatic amine group of p-aminobenzoic acid is converted into a diazonium salt. This is typically achieved by treating PABA with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1][13]

Step 2: Azo Coupling with N,N-Dimethylaniline

The resulting diazonium salt is then reacted with an activated aromatic compound, N,N-dimethylaniline. The electron-donating dimethylamino group makes the para position of the N,N-dimethylaniline ring highly susceptible to electrophilic attack by the diazonium ion. This coupling reaction forms the stable azo bridge, resulting in the formation of p-(p-Dimethylaminophenylazo)benzoic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 4. 4- 4-(Dimethylamino)phenylazo benzoic acid N-succinimidyl ester = 98.0 HPLC 146998-31-4 [sigmaaldrich.com]

- 5. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synchem.de [synchem.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rjptonline.org [rjptonline.org]

- 13. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]

- 15. questjournals.org [questjournals.org]

The Molecular Choreography of Color: A Technical Guide to Methyl Red's pH-Indicating Mechanism

This guide provides an in-depth exploration of the mechanism of action of Methyl Red, a widely utilized pH indicator in analytical chemistry and microbiology. We will delve into the intricate relationship between its molecular structure and its chromophoric properties, offering a comprehensive understanding for researchers, scientists, and drug development professionals. This document eschews rigid templates in favor of a narrative that logically unfolds the science behind this essential chemical tool.

Unveiling the Core Structure: More Than Just a Dye

Methyl Red, systematically named 2-((4-(dimethylamino)phenyl)diazenyl)benzoic acid, is a synthetic azo dye.[1] Its foundational structure comprises two aromatic rings linked by an azo group (-N=N-), which is a key chromophore responsible for its vibrant color.[1] The molecule also possesses a carboxylic acid group (-COOH) and a dimethylamino group (-N(CH₃)₂), which are crucial for its function as a pH indicator.[2]

The interplay between these functional groups governs the electronic delocalization within the molecule, which in turn dictates the wavelengths of light it absorbs and, consequently, the color we perceive.

The Protonation-Driven Metamorphosis: A Tale of Two Colors

The efficacy of Methyl Red as a pH indicator lies in its ability to exist in two distinct, colored forms depending on the hydrogen ion concentration (pH) of the solution. The transition between these forms is a reversible acid-base equilibrium. The pKa of Methyl Red, the pH at which the concentrations of the acidic and basic forms are equal, is approximately 5.1.[3]

The color change is visually sharp, transitioning from a deep red in acidic solutions (pH below 4.4) to a bright yellow in basic solutions (pH above 6.2).[1][3] In the intermediate pH range of 4.4 to 6.2, the solution appears orange due to the presence of both the red and yellow forms.[3]

The Acidic Form (Red): A Quinoid Structure

In acidic conditions (pH < 4.4), the dimethylamino group becomes protonated. This protonation triggers a significant electronic rearrangement within the molecule, leading to the formation of a quinone-hydrazone structure.[3][4] This structural shift is the cornerstone of the color change. The positive charge on the nitrogen atom of the dimethylamino group draws electron density, and the azo bridge participates in a tautomeric shift. This results in an extended conjugated system, which is highly effective at absorbing light in the blue-green region of the visible spectrum, causing the solution to appear red.[4]

The Basic Form (Yellow): An Azo Structure

In basic or neutral conditions (pH > 6.2), the dimethylamino group is deprotonated and the carboxylic acid group exists as a carboxylate anion (-COO⁻). In this state, the molecule retains its fundamental azo structure.[5] The extent of electron delocalization is less pronounced compared to the protonated form. Consequently, it absorbs light at a shorter wavelength (in the violet-blue region), and the transmitted light appears yellow.[6]

The following diagram illustrates the equilibrium between the acidic and basic forms of Methyl Red.

Caption: Equilibrium between the red acidic form and the yellow basic form of Methyl Red.

Quantitative Insights: Spectrophotometric Analysis

The distinct absorption spectra of the acidic and basic forms of Methyl Red allow for the quantitative determination of its pKa and for its use in spectrophotometric measurements.

| Form | pH Range | Perceived Color | λmax (approx.) |

| Acidic (Protonated) | < 4.4 | Red | 520 nm[7] |

| Basic (Deprotonated) | > 6.2 | Yellow | 423-428.5 nm[6][8] |

The presence of an isosbestic point, a wavelength at which the molar absorptivity of the two forms is equal, is a characteristic feature of such two-component equilibrium systems. For Methyl Red, the isosbestic point is observed at approximately 440 nm.

Synthesis of Methyl Red: A Practical Protocol

The synthesis of Methyl Red is a classic example of a diazo coupling reaction.[9] The following protocol is adapted from established organic synthesis procedures.[10][11]

Experimental Protocol: Synthesis of Methyl Red

Step 1: Diazotization of Anthranilic Acid

-

Dissolve anthranilic acid in a solution of hydrochloric acid and water.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This reaction forms the diazonium salt of anthranilic acid.

Step 2: Diazo Coupling Reaction

-

In a separate flask, dissolve N,N-dimethylaniline in a suitable solvent.

-

Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring. The coupling reaction occurs at the para position of the N,N-dimethylaniline.

-

After the addition is complete, add a solution of sodium acetate to adjust the pH and facilitate the precipitation of the product.

Step 3: Isolation and Purification

-

Allow the mixture to stand to ensure complete precipitation.

-

Collect the crude Methyl Red precipitate by vacuum filtration.

-

Wash the precipitate with water, followed by a dilute acetic acid solution to remove any unreacted N,N-dimethylaniline.

-

The crude product can be further purified by recrystallization from a suitable solvent like toluene or ethanol.

Caption: Workflow for the synthesis of Methyl Red.

Application in Microbiology: The Methyl Red (MR) Test

Beyond its role in titrations, Methyl Red is a critical reagent in the Methyl Red (MR) test, a cornerstone of bacterial identification, particularly within the Enterobacteriaceae family.[12][13] The test differentiates bacteria based on their ability to perform mixed-acid fermentation of glucose.[12]

Bacteria that produce a large amount of stable acids (lactic, acetic, formic acid) from glucose will lower the pH of the growth medium to 4.4 or below.[12][14] Upon addition of Methyl Red, a positive result is indicated by a red color.[14] Organisms that produce less acid or neutral end products will not lower the pH sufficiently, resulting in a yellow color (a negative result).[14]

Experimental Protocol: The Methyl Red Test

-

Inoculation: Inoculate a tube of MR-VP broth with a pure culture of the test bacterium.[12]

-

Incubation: Incubate the tube at 35-37°C for a minimum of 48 hours.[12] Some protocols recommend longer incubation times to avoid false positives.[15][16]

-

Indicator Addition: Aseptically transfer a portion of the incubated broth to a clean test tube. Add 5-6 drops of Methyl Red indicator solution.[12]

-

Observation: Observe for an immediate color change. A distinct red color indicates a positive test, while a yellow color indicates a negative test. An orange color is considered inconclusive, and the remaining broth should be incubated for a longer period.[12]

Caption: Logical flow of the Methyl Red (MR) test.

Limitations and Considerations

While a robust indicator, Methyl Red has its limitations:

-

Limited pH Range: Its effectiveness is confined to the pH range of 4.4-6.2, making it unsuitable for titrations with endpoints outside this window.[1]

-

Temperature and Light Sensitivity: Prolonged exposure to high temperatures and light can cause degradation of the dye.

-

Insolubility in Water: The free acid form of Methyl Red is not readily soluble in water; it is typically prepared as a solution in ethanol.[17]

Conclusion

The mechanism of action of Methyl Red as a pH indicator is a fascinating example of how subtle changes in molecular structure, driven by protonation, can lead to dramatic and useful changes in physical properties. Its utility in both analytical chemistry and microbiology underscores the importance of understanding the fundamental principles of physical organic chemistry. This guide has provided a comprehensive overview of its mechanism, synthesis, and key applications, equipping researchers and scientists with the foundational knowledge to effectively utilize this versatile chemical tool.

References

Sources

- 1. gspchem.com [gspchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyl red - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Finding pKa of pH indicator Methyl red - My little chemistry [mylittlechemistry.weebly.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. scribd.com [scribd.com]

- 9. odinity.com [odinity.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of Methyl red - Chempedia - LookChem [lookchem.com]

- 12. microbenotes.com [microbenotes.com]

- 13. Methyl Red Test Definition, Purpose & Results - Lesson | Study.com [study.com]

- 14. microbeonline.com [microbeonline.com]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. dalynn.com [dalynn.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of p-(p-Dimethylaminophenylazo)benzoic acid sodium salt (para-Methyl Red)

Executive Summary

This guide provides a comprehensive, in-depth exploration of the synthesis of p-(p-Dimethylaminophenylazo)benzoic acid sodium salt, an important azo dye analogous to methyl red. The synthesis is achieved through a classic two-stage electrophilic aromatic substitution reaction: the diazotization of p-aminobenzoic acid followed by an azo coupling reaction with N,N-dimethylaniline. This document details the underlying reaction mechanisms, provides a robust, step-by-step experimental protocol, outlines critical safety considerations for all reagents, and discusses methods for product characterization and process optimization. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a deep, field-proven understanding of this fundamental organic synthesis.

Introduction and Significance

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt is a synthetic organic compound belonging to the large class of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) connecting two aromatic rings.[1][2] This chromophoric azo group is responsible for the compound's intense color.[3][4] Azo dyes are among the most widely used colorants in various industries, including textiles, printing, and pharmaceuticals.[2][3][4][5] The title compound is structurally similar to the well-known pH indicator methyl red and finds applications as a derivatized benzoic acid in chemical research.[6]

The synthesis route is a cornerstone of industrial organic chemistry, demonstrating a reliable and scalable method for forming carbon-nitrogen bonds to create highly conjugated, colored molecules.[2] The process involves two key transformations:

-

Diazotization: The conversion of a primary aromatic amine (p-aminobenzoic acid) into a diazonium salt using nitrous acid.[7][8][9]

-

Azo Coupling: The reaction of the resulting diazonium salt (an electrophile) with an electron-rich aromatic compound (N,N-dimethylaniline) to form the final azo product.[9][10][11]

Understanding this synthesis provides foundational knowledge applicable to the production of a vast array of other azo compounds.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The arenediazonium ion, formed in the first step, is a weak electrophile that requires a highly activated aromatic ring for a successful coupling reaction.

Step 1: Diazotization of p-Aminobenzoic Acid

The process begins with the conversion of the primary amino group of p-aminobenzoic acid (PABA) into a diazonium salt. This reaction is conducted in a cold, acidic solution. Nitrous acid (HNO₂) is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[10]

The key mechanistic steps are:

-

Protonation of nitrous acid by HCl to form the nitrosonium ion (NO⁺), a potent electrophile.

-

Electrophilic attack of the nitrosonium ion on the nitrogen atom of the amino group of PABA.

-

A series of proton transfers and the elimination of a water molecule to yield the stable arenediazonium ion.

Causality: This reaction must be performed at low temperatures (0–5 °C). Arenediazonium salts are unstable and can decompose at higher temperatures, leading to the undesirable formation of phenols and nitrogen gas, which significantly reduces the yield of the desired product.[12]

Step 2: Electrophilic Aromatic Substitution (Azo Coupling)

The diazonium salt acts as an electrophile and reacts with an electron-rich coupling agent, in this case, N,N-dimethylaniline. The dimethylamino group (–N(CH₃)₂) is a powerful activating group, which strongly donates electron density to the aromatic ring, making it highly susceptible to electrophilic attack.[10]

Regioselectivity: The coupling reaction occurs almost exclusively at the para position (C4) of the N,N-dimethylaniline ring. This is due to two main factors:

-

Electronic Effects: The dimethylamino group activates the ortho and para positions through resonance.

-

Steric Hindrance: The diazonium ion is a bulky electrophile. The bulky dimethylamino group sterically hinders the approach to the ortho positions, making the para position the overwhelmingly favored site of attack.[13]

The reaction is typically initiated by raising the pH slightly. The addition of a base (like sodium hydroxide) facilitates the final deprotonation step of the substitution mechanism, driving the reaction to completion and forming the neutral azo dye.[12][14]

Visualization of Reaction Mechanism

Caption: Reaction mechanism for the synthesis of the target azo dye.

Materials and Safety Precautions

Scientific integrity demands a thorough understanding and mitigation of risks. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Reagent and Equipment List

| Reagent | Formula | MW ( g/mol ) | CAS No. |

| p-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 150-13-0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 121-69-7 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

| Sodium Chloride | NaCl | 58.44 | 7647-14-5 |

Equipment: Beakers (various sizes), Erlenmeyer flask, graduated cylinders, magnetic stirrer and stir bar, ice bath, Buchner funnel and flask, vacuum source, filter paper, glass stirring rod.

Hazard Analysis and Mitigation

| Reagent | Hazards | Recommended PPE & Handling Precautions |

| p-Aminobenzoic acid | Skin, eye, and respiratory irritant. May cause allergic skin reaction.[15][16][17] | Nitrile gloves, safety goggles, lab coat. Avoid breathing dust.[15][16] |

| Sodium Nitrite | DANGER: Strong oxidizer.[18][19] Toxic if swallowed or inhaled.[20] Can cause methemoglobinemia (reduces blood's ability to carry oxygen).[18][20] | Nitrile gloves, safety goggles, lab coat. Keep away from combustible materials.[18][21] Have emergency procedures for poisoning available. |

| Hydrochloric Acid | DANGER: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. | Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shield, lab coat. Use only in a fume hood. |

| N,N-Dimethylaniline | DANGER: Toxic if swallowed, in contact with skin, or if inhaled.[22][23][24] Suspected of causing cancer.[22][23][24] Combustible liquid.[25] | Chemical-resistant gloves, chemical splash goggles, lab coat. Handle in a fume hood. Keep away from heat and ignition sources.[22][25][26] |

| Sodium Hydroxide | DANGER: Corrosive. Causes severe skin burns and eye damage. | Chemical-resistant gloves, chemical splash goggles, lab coat. Handle with care, as dissolution in water is highly exothermic. |

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Quantities can be adjusted as needed, maintaining the correct stoichiometry.

Part A: Preparation of the Diazonium Salt

-

In a 250 mL beaker, dissolve 2.74 g (0.02 mol) of p-aminobenzoic acid in approximately 50 mL of 2 M hydrochloric acid. Gentle warming may be required to fully dissolve the solid.

-

Cool the resulting solution to 0-5 °C in an ice-water bath with continuous magnetic stirring. It is crucial to maintain this temperature for the remainder of this step.

-

In a separate small beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-aminobenzoic acid solution over 5-10 minutes. Use a Pasteur pipette for the addition.

-

Causality: A slow addition rate is essential to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the diazonium salt to decompose.

-

-

After the addition is complete, a fine white precipitate of the diazonium salt may form. Keep this suspension stirring in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.

Part B: The Azo Coupling Reaction

-

In a 100 mL beaker, prepare the coupling solution by adding 2.42 g (0.02 mol) of N,N-dimethylaniline to 20 mL of 2 M hydrochloric acid. Stir until a clear solution is formed. Cool this solution in the ice bath.

-

Slowly, and with vigorous stirring, add the cold N,N-dimethylaniline solution to the cold diazonium salt suspension prepared in Part A.

-

A thick, reddish-purple precipitate should form immediately. Continue stirring the mixture in the ice bath for 10-15 minutes.

-

Slowly add a 4 M sodium hydroxide solution dropwise while continuing to stir.

-

Causality: The addition of NaOH is the critical step that initiates the coupling. It raises the pH, making the reaction conditions favorable for the electrophilic attack on the activated ring.

-

-

Continue adding the NaOH solution until the mixture becomes distinctly alkaline (test with pH paper, target pH 8-9) and the color changes from reddish-purple to a bright orange or orange-yellow. This indicates the formation of the sodium salt of the azo dye.

Part C: Isolation and Purification

-

Gently heat the orange mixture to about 60 °C on a hot plate for 5-10 minutes. This helps to complete the reaction and encourages the formation of larger crystals, which are easier to filter.

-

Allow the beaker to cool to room temperature, then place it back in an ice bath for at least 20 minutes to maximize the precipitation of the product.

-

Isolate the orange crystals by suction filtration using a Buchner funnel.

-

Wash the crystals on the filter paper with two small portions of ice-cold deionized water to remove any inorganic salts.

-

Follow with a wash using a small portion of cold ethanol to help remove unreacted N,N-dimethylaniline and facilitate drying.

-

Press the crystals as dry as possible on the funnel. Transfer the product to a watch glass and allow it to air-dry completely or dry in a desiccator.

-

For higher purity, the product can be recrystallized from a minimal amount of hot water or 95% ethanol.[27]

Characterization and Troubleshooting

Product Characterization

-

Appearance: The final product should be an orange crystalline powder.[27]

-

Solubility: The sodium salt is soluble in water.[28]

-

pH Indication: Dissolve a small amount of the product in water. Add a few drops of dilute HCl; the solution should turn red (acidic form). Then, add dilute NaOH; the color should revert to yellow/orange (alkaline form).[29] This confirms the pH-sensitive nature of the azo linkage in this structure.

-

Spectroscopy: UV-Vis spectroscopy can be used to record the absorption spectra of the acidic and basic forms of the dye, which will show different λ_max values corresponding to their respective colors.

Troubleshooting Guide

| Issue | Probable Cause(s) | Solution(s) |

| Low Yield | Diazotization temperature exceeded 5 °C, causing diazonium salt decomposition. | Maintain strict temperature control with an efficient ice bath and slow reagent addition. |

| Insufficient cooling during product precipitation. | Ensure the final mixture is thoroughly chilled in an ice bath for at least 20 minutes before filtration. | |

| Dark, Tarry Product | Impurities from side reactions, possibly due to impure reagents or incorrect pH during coupling. | Ensure high-purity starting materials. Control the rate of NaOH addition carefully to avoid localized high pH. Recrystallize the crude product. |

| Temperature was too high during the final heating step. | Do not exceed 60-70 °C when heating the final mixture. | |

| Product Fails to Precipitate | Too much solvent used, or the solution is not sufficiently cold. | If possible, reduce the volume by gentle heating and then re-cool thoroughly. Adding a saturated NaCl solution ("salting out") can also help precipitate the product. |

Conclusion

The synthesis of p-(p-Dimethylaminophenylazo)benzoic acid sodium salt via diazotization and azo coupling is a robust and illustrative example of electrophilic aromatic substitution. The procedure, while straightforward, requires careful control of reaction conditions—particularly temperature—and a stringent adherence to safety protocols due to the hazardous nature of the intermediates and reagents. By understanding the causality behind each step, from the low-temperature generation of the unstable diazonium salt to the pH-dependent coupling reaction, researchers can reliably produce this and other valuable azo compounds with high yield and purity.

References

- Material Safety Data Sheet - n,n-dimethyl aniline 99%. (n.d.). Oxford Lab Fine Chem LLP.

- N,N-Dimethylaniline - Safety Data Sheet. (2018, October). Thermo Fisher Scientific.

- Sodium nitrite - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Safety Data Sheet: N,N-dimethylaniline. (n.d.). Carl Roth.

-

Methyl Orange. (n.d.). BYJU'S. Retrieved from [Link]

- Experiment 17: Preparation of Methyl Orange. (n.d.). University of Missouri–St. Louis.

-

P-Aminobenzoic Acid Diazotization. (n.d.). Scribd. Retrieved from [Link]

-

Draw the mechanism of the reaction of N,N-dimethylaniline and the diazonium salt of sulfanilic acid to form. (2019, September 6). Brainly.com. Retrieved from [Link]

-

Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. (2023, February 27). Toppr. Retrieved from [Link]

- ICSC 1120 - SODIUM NITRITE. (n.d.). International Labour Organization.

- N,N-Dimethylaniline Safety Data Sheet. (2024, November 28). Ing. Petr Švec - PENTA s.r.o.

- Eltaboni, F., & El-Gahmi, M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-333.

-

Sodium Nitrite Toxicity. (2025, July 14). WebMD. Retrieved from [Link]

-

Azo dye | Synthesis, Applications, Dyeing. (n.d.). Britannica. Retrieved from [Link]

-

How to prepare a methyl orange solution. (2019, June 7). Quora. Retrieved from [Link]

- Synthesis of Methyl orange. (2017). The Royal Society of Chemistry.

-

Azo Dyes: History, Uses, and Synthesis. (2022, July 18). PSIBERG. Retrieved from [Link]

-

(Pure) (p-Amino Benzoic Acid) MSDS. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

- Tchakode, F. E., et al. (2020).

-

Sodium nitrate and sodium nitrite poisoning. (2025, July 8). Pharmaceutical Press. Retrieved from [Link]

- Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. (n.d.). Quest Journals.

- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). SciRP.org. Retrieved from [Link]

- Spectrophotometric Determination of p-aminobenzoic acid via Diazotization-Coupling Reaction. (n.d.). Research Journal of Pharmacy and Technology.

-

N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2026, January 8). American Chemical Society. Retrieved from [Link]

-

Diazotization-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Why does diazo coupling preferentially occur at the para position?. (2014, June 13). Chemistry Stack Exchange. Retrieved from [Link]

-

4-Aminobenzoic Acid - Safety Data Sheet. (2017, May 23). Acros Organics. Retrieved from [Link]

-

Diazo Coupling Reaction I Azo dye test I Organic chemistry. (2022, May 6). YouTube. Retrieved from [Link]

- Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent. (n.d.). Google Patents.

Sources

- 1. Azo dye | Synthesis, Applications, Dyeing | Britannica [britannica.com]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. psiberg.com [psiberg.com]

- 5. dyespigments.net [dyespigments.net]

- 6. scbt.com [scbt.com]

- 7. scribd.com [scribd.com]

- 8. questjournals.org [questjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. brainly.com [brainly.com]

- 11. youtube.com [youtube.com]

- 12. gcwgandhinagar.com [gcwgandhinagar.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. The synthesis of methyl orange_Chemicalbook [chemicalbook.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. agscientific.com [agscientific.com]

- 17. westliberty.edu [westliberty.edu]

- 18. nj.gov [nj.gov]

- 19. SODIUM NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. Sodium Nitrite Toxicity [webmd.com]

- 21. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 22. thermofishersci.in [thermofishersci.in]

- 23. carlroth.com [carlroth.com]

- 24. pentachemicals.eu [pentachemicals.eu]

- 25. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 26. fishersci.com [fishersci.com]

- 27. Page loading... [guidechem.com]

- 28. labsolu.ca [labsolu.ca]

- 29. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectral Properties of Methyl Red Sodium Salt

Introduction

Methyl Red, scientifically known as 2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid, and its water-soluble sodium salt, are pivotal azo dyes in analytical chemistry and microbiology.[1][2][3] This guide provides a comprehensive exploration of the spectral properties of Methyl Red sodium salt, offering researchers, scientists, and drug development professionals a detailed understanding of its behavior in various chemical environments. The unique spectral characteristics of Methyl Red are intrinsically linked to its molecular structure, which undergoes distinct changes in response to pH and solvent polarity. This document will delve into the theoretical underpinnings of these properties and provide practical, field-proven methodologies for their investigation and application.

Molecular Structure and the Mechanism of Color Change

Methyl Red is an azo compound, characterized by the -N=N- functional group that bridges two phenyl rings.[4] This azo group is the primary chromophore responsible for the dye's vibrant color. The molecule's color is highly sensitive to the pH of its environment due to a protonation-dependent equilibrium that alters its electronic structure.[2][5]

In acidic solutions (pH below 4.4), the molecule is protonated, leading to a quinonoid structure that appears red.[2][6][7] Conversely, in alkaline solutions (pH above 6.2), it exists in a deprotonated, benzenoid form, which is yellow.[2][6][7] The transition between these two states occurs in the pH range of 4.4 to 6.2, where the solution will appear orange.[2][6] The pKa of Methyl Red, the pH at which the concentrations of the acidic and basic forms are equal, is approximately 5.1.[1][2]

```dot

graph "Methyl_Red_Equilibrium" {

layout=neato;

node [shape=box, style="filled", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];This pH-dependent structural change is the fundamental principle behind its use as a pH indicator in acid-base titrations and microbiological tests.[3][8][9]

UV-Visible Absorption Spectroscopy

The most direct method for characterizing the spectral properties of Methyl Red sodium salt is UV-Visible absorption spectroscopy. The absorption spectrum of Methyl Red is highly dependent on the pH of the solution, with distinct absorption maxima for its acidic and basic forms.

Absorption Maxima (λmax)

-

Acidic Form (HMR): In acidic solutions, Methyl Red exhibits a principal absorption peak around 520 nm .[5][7][10] This peak is responsible for the red color observed at low pH.

-

Basic Form (MR⁻): In basic or alkaline solutions, the absorption maximum shifts to approximately 430-440 nm .[7][8][10][11] This absorption in the blue-violet region of the spectrum results in the yellow appearance of the solution.

It's important to note that some sources may report slight variations in these values, which can be attributed to differences in solvent and experimental conditions.[7] For instance, one study reports absorption maxima of 218 nm, 290 nm, and 518 nm in an acidic mobile phase.[12]

| Form | pH Range | Color | Absorption Maximum (λmax) |

| Acidic (HMR) | < 4.4 | Red | ~520 nm[5][7][10] |

| Transition | 4.4 - 6.2 | Orange | Intermediate |

| Basic (MR⁻) | > 6.2 | Yellow | ~430-440 nm[8][11] |

Solvatochromism: The Influence of Solvent Polarity

The spectral properties of Methyl Red are not only influenced by pH but also by the polarity of the solvent, a phenomenon known as solvatochromism.[1][13] The position, intensity, and shape of the absorption bands can change with the solvent environment.

A study on the solvatochromism of Methyl Red in various binary aqueous solutions (with methanol, ethanol, propanol, acetonitrile, and dioxane) revealed non-linear relationships between the empirical solvent polarity scale and the solvent composition.[14] This indicates preferential solvation of the dye molecule by one of the solvent components.[14] In aqueous methanol and ethanol solutions, hydrogen bond acidity was found to be the dominant factor in the spectral shift, while in aqueous acetonitrile and dioxane, solvent basicity had a greater influence.[14] This highlights the complexity of intermolecular interactions that govern the spectral behavior of Methyl Red in mixed-solvent systems.

Experimental Protocols

To ensure trustworthy and reproducible results, the following experimental protocols are provided. These methodologies are designed to be self-validating, with clear steps and explanations for experimental choices.

Preparation of Methyl Red Indicator Solution

A standardized and reliable indicator solution is the foundation of accurate spectral analysis.

Protocol 1: Standard Methyl Red Indicator Solution

-

Weighing: Accurately weigh 50 mg of Methyl Red sodium salt.[15][16]

-

Initial Dissolution: Dissolve the powder in a mixture of 1.86 mL of 0.1 M sodium hydroxide and 50 mL of 95% ethanol.[15] Gentle warming can aid in dissolution.[16]

-

Dilution: Once fully dissolved, add sufficient distilled water to produce a final volume of 100 mL.[15]

-

Sensitivity Test (Self-Validation):

-

To a mixture of 100 mL of carbon dioxide-free water and 0.05 mL of 0.02 M hydrochloric acid, add 0.1 mL of the prepared indicator solution. The resulting solution should be red.

-

Titrate this solution with 0.02 M sodium hydroxide. No more than 0.1 mL of the sodium hydroxide solution should be required to change the color to yellow.[15] This confirms the indicator's responsiveness within the expected pH range.

-

```dot

digraph "Indicator_Preparation_Workflow" {

graph [rankdir="LR", splines=ortho];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) is a critical parameter characterizing a pH indicator. A spectrophotometric method offers a precise way to determine this value.

Protocol 2: Spectrophotometric pKa Determination

-

Preparation of Solutions:

-

Prepare a stock solution of Methyl Red in a suitable solvent (e.g., ethanol).

-

Prepare a series of buffer solutions with known pH values spanning the transition range of Methyl Red (approximately pH 4 to 6).

-

Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).

-

-

Acquisition of Spectra:

-

Add a small, constant amount of the Methyl Red stock solution to the acidic solution to obtain the spectrum of the pure acidic form (HMR).

-

Similarly, add the same amount of stock solution to the basic solution to get the spectrum of the pure basic form (MR⁻).

-

Record the full UV-Vis absorption spectrum for each of these solutions to identify the λmax for both forms.

-

Prepare a series of solutions by adding the same constant amount of Methyl Red stock solution to each of the buffer solutions.

-

Measure the absorbance of each buffered solution at the two determined λmax values.

-

-

Data Analysis:

-

The pKa can be determined graphically by plotting pH versus the logarithm of the ratio of the concentrations of the basic to the acidic form.[17]

-

The concentrations of HMR and MR⁻ in the buffered solutions can be calculated using the Beer-Lambert law and the absorbances at the two wavelengths.

-

The Henderson-Hasselbalch equation can then be used to calculate the pKa for each buffered solution, and the average value is taken.[18]

-

```dot

digraph "pKa_Determination_Workflow" {

graph [rankdir="TB"];

node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];Applications in Research and Development

The well-defined spectral properties of Methyl Red sodium salt make it a versatile tool in various scientific disciplines.

-

Analytical Chemistry: Beyond its use as a titration indicator, it can be employed in the spectrophotometric determination of the concentration of acids or bases.[9]

-

Microbiology: The Methyl Red test is a cornerstone in identifying enteric bacteria based on their glucose metabolism pathways.[2][3] Bacteria that produce stable acids from glucose fermentation lower the pH of the medium, resulting in a positive (red) test.[2][3]

-

Pharmaceutical Sciences: In drug formulation, maintaining a specific pH is often critical for the stability and efficacy of the active pharmaceutical ingredient. Methyl Red can be used as a visual or spectrophotometric indicator for pH monitoring during manufacturing and quality control processes.[9]

-

Materials Science: The photochromic nature of azobenzene compounds like Methyl Red makes them interesting for applications in organic photonic materials.[1]

Fluorescence Properties

While primarily known for its absorption properties, Methyl Red also exhibits fluorescence. It is detectably fluorescent in a 1:1 water:methanol (pH 7.0) solution, with an emission maximum at 375 nm (UVA) upon excitation with 310 nm light (UVB).[2] This property, though less commonly utilized, opens up possibilities for its use in fluorescence-based sensing applications.

Conclusion

The spectral properties of Methyl Red sodium salt are a direct consequence of its pH- and solvent-dependent molecular structure. A thorough understanding of its UV-Visible absorption characteristics, including the distinct λmax values for its acidic and basic forms and the influence of solvatochromism, is essential for its effective application. The detailed protocols provided in this guide offer a robust framework for the preparation and analysis of this important indicator dye. For researchers and professionals in drug development and other scientific fields, leveraging these spectral properties can lead to more precise and reliable experimental outcomes.

References

-

Solvatochromic and Quantum-Mechanical Characterization of Methyl Red. (n.d.). Taylor & Francis. Retrieved from [Link]

-

How do you prepare methyl red indicator for titration? (n.d.). Homework.Study.com. Retrieved from [Link]

-

Preparation of Indicator Solutions. (2010, September 27). Pharmaguideline. Retrieved from [Link]

-

Preparation of methyl red indicator solution. (2022, February 9). Chrominfo. Retrieved from [Link]

-

How does methyl red function as a pH indicator? (n.d.). CK-12 Foundation. Retrieved from [Link]

-

Solvatochromic and Quantum-Mechanical Characterization of Methyl Red. (2017, September 12). Taylor & Francis Online. Retrieved from [Link]

-

UV-visible absorption spectra of methyl red solution measured in basic... (n.d.). ResearchGate. Retrieved from [Link]

-

UV-Vis Spectrum of Methyl Red. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Methyl red sodium salt. (n.d.). Ottokemi. Retrieved from [Link]

-

How can uv-vis molecular spectroscopy be used to investigate the function of methyl red indicator... (n.d.). Homework.Study.com. Retrieved from [Link]

-

Determination of the Acidity Constants of Methyl Red and Phenol Red Indicators in Binary Methanol− and Ethanol−Water Mixtures. (n.d.). ACS Publications. Retrieved from [Link]

-

Spectrophotometric pKa of Methyl Red. (2016, May 3). Scribd. Retrieved from [Link]

-

The Preferential Solvation of Methyl Red in Various Binary Aqueous Solutions: Solvatochromism, Preferential Solvation Parameters, Microheterogeneity of Solvents and Polarity Scale. (2024, February 21). PubMed. Retrieved from [Link]

-

Solvatochromic and Quantum-Mechanical Characterization of Methyl Red. (n.d.). ResearchGate. Retrieved from [Link]

-

A Simple Spectrophotometric Determination of an Equilibrium Constant That Does Not Require Any Measurementsof pH, Mass, Volume, Concentration, or Molar Absorptivity: The pKaof Methyl Red. (n.d.). Florida Gulf Coast University. Retrieved from [Link]

-

Methyl Red Solution. (n.d.). British Pharmacopoeia. Retrieved from [Link]

-

Methyl red. (n.d.). Wikipedia. Retrieved from [Link]

-

uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators. (2025, December 15). Doc Brown's Chemistry. Retrieved from [Link]

-

What is Methyl Red? (2021, July 26). The Chemicals Blog. Retrieved from [Link]

-

Expt 4 Pka of Methyl Red Lab Manual. (n.d.). Scribd. Retrieved from [Link]

-

The acid dissociation constant of methyl red. A spectrophotometric measurement. (1958, October 1). Semantic Scholar. Retrieved from [Link]

-

Rationalization of pH-Dependent Absorption Spectrum of o-Methyl Red in Aqueous Solutions: TD-DFT Calculation and Experiment Study. (2026). Acta Physico-Chimica Sinica. Retrieved from [Link]

-

Preparation of Methyl Red. (n.d.). ACS Publications. Retrieved from [Link]

-

Acid - Base Indicators Methyl Red. (n.d.). Kaksis Aris. Retrieved from [Link]

-

Interaction between methyl red and cetyltrimethylammonium bromide under the influence of sodium polystyrene sulphonate in ethanol-water binary solvent systems: A spectrophotometric investigation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

UV-VIS STUDIES ON INTERACTION BETWEEN SODIUM DIOCTYLSULFOSUCCINATE (AOT) AND METHYL RED. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

Absorption spectra of methyl red solution dosimeter as a function of... (n.d.). ResearchGate. Retrieved from [Link]

-

The effect of pH on the characteristics of the methyl red solution as a gamma-ray dosimeter. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Methyl red, sodium salt, ACS, 25 g. (n.d.). MP Biomedicals. Retrieved from [Link]

-

Methyl red sodium salt, water soluble, Hi-Cert™/ACS. (n.d.). HiMedia Laboratories. Retrieved from [Link]

-

Methyl Red sodium salt. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Collect the data for the spectrophotometric determination of the Ka of methyl red. (2021, April 2). YouTube. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Methyl red - Wikipedia [en.wikipedia.org]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. homework.study.com [homework.study.com]

- 5. uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators Doc Brown's chemistry revision notes [docbrown.info]

- 6. ck12.org [ck12.org]

- 7. researchgate.net [researchgate.net]

- 8. Methyl red sodium salt - 845-10-3 - Manufacturers & Suppliers in India [ottokemi.com]

- 9. gspchem.com [gspchem.com]

- 10. homework.study.com [homework.study.com]

- 11. A17455.22 [thermofisher.com]

- 12. UV-Vis Spectrum of Methyl Red | SIELC Technologies [sielc.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. The Preferential Solvation of Methyl Red in Various Binary Aqueous Solutions: Solvatochromism, Preferential Solvation Parameters, Microheterogeneity of Solvents and Polarity Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 16. Chrominfo: Preparation of methyl red indicator solution [chrominfo.blogspot.com]

- 17. scribd.com [scribd.com]

- 18. scribd.com [scribd.com]

An In-depth Technical Guide to the pKa Value of the Methyl Red Indicator

This guide provides a comprehensive technical overview of the pKa value of the Methyl Red indicator, designed for researchers, scientists, and drug development professionals. It delves into the fundamental principles governing its function, detailed experimental protocols for pKa determination, and an analysis of the factors influencing this critical parameter.

Introduction: The Significance of pKa in pH Indication

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.[1] For a pH indicator like Methyl Red, the pKa value is paramount as it dictates the pH range over which the indicator changes color.[2] This transition is not merely a change in hue but a direct consequence of a shift in the chemical equilibrium of the indicator molecule in response to varying hydrogen ion concentrations.[3] A thorough understanding of an indicator's pKa is crucial for its appropriate selection in various applications, from classical acid-base titrations to complex biological assays.[4]

Methyl Red (2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid) is a synthetic azo dye that functions as a pH indicator.[4][5] It is a weak acid that exhibits a distinct color change from red in acidic solutions (pH below 4.4) to yellow in basic solutions (pH above 6.2), with an orange transition in between.[4][5][6][7] This visual transition is centered around its pKa value, which is approximately 5.1.[6][7]

The Chemical Basis of Methyl Red's Indicating Action

The color change of Methyl Red is a result of a structural transformation that occurs upon protonation and deprotonation.[8] In acidic solutions, the molecule exists predominantly in its protonated, zwitterionic form (HMR), which is red.[3] As the pH increases, it loses a proton to form its conjugate base (MR⁻), the yellow anionic species.[3] The equilibrium between these two colored forms is the foundation of its function as a pH indicator.

Caption: Acid-base equilibrium of the Methyl Red indicator.

The pKa is the pH at which the concentrations of the acidic (HMR) and basic (MR⁻) forms are equal.[2] This relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log([MR⁻]/[HMR])

When [MR⁻] = [HMR], the log term becomes zero, and thus, pH = pKa.

Experimental Determination of the pKa of Methyl Red

The pKa of Methyl Red can be determined experimentally using several methods, with spectrophotometry and potentiometric titration being the most common.

Spectrophotometric Determination

This method leverages the fact that the acidic and basic forms of Methyl Red have distinct absorption spectra.[9] By measuring the absorbance of a Methyl Red solution at various known pH values, the ratio of the two forms can be calculated, and subsequently, the pKa can be determined using the Henderson-Hasselbalch equation.

-

Preparation of Solutions:

-

Methyl Red Stock Solution: Prepare a concentrated stock solution of Methyl Red in ethanol.[10][11] A common preparation involves dissolving 50 mg of Methyl Red in a mixture of 1.86 ml of 0.1 M NaOH and 50 ml of 95% ethanol, followed by dilution with water to 100 ml.[12][13][14]

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of Methyl Red (e.g., pH 3 to 7). Acetate buffers are commonly used for this range.

-

Acidic and Basic Indicator Solutions: Prepare two solutions of Methyl Red, one at a very low pH (e.g., by adding a few drops of HCl) to obtain the pure acidic form (HMR) and one at a high pH (e.g., by adding a few drops of NaOH) to obtain the pure basic form (MR⁻).

-

-

Spectrophotometric Measurements:

-

Determine the wavelength of maximum absorbance (λmax) for both the acidic (HMR) and basic (MR⁻) forms by scanning their absorbance across the visible spectrum (typically 350-750 nm).

-

Prepare a series of solutions by adding a small, constant amount of the Methyl Red stock solution to each of the buffer solutions.

-

Measure the absorbance of each buffered indicator solution at the λmax of both the acidic and basic forms.

-

-

Data Analysis:

-

The pKa can be determined graphically by plotting the absorbance ratio against pH, or by using the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws:

pKa = pH - log[(A - A_HMR) / (A_MR - A)]

Where:

-

A is the absorbance of the indicator in a given buffer solution.

-

A_HMR is the absorbance of the pure acidic form.

-

A_MR is the absorbance of the pure basic form.

-

-

The isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, should also be identified from the overlaid spectra. The presence of a sharp isosbestic point is a good indicator of a clean equilibrium between two species.

-

Caption: Workflow for spectrophotometric pKa determination.

Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the indicator while monitoring the pH with a calibrated pH meter.[15][16]

-

Preparation:

-

Prepare a dilute solution of Methyl Red.

-

Calibrate a pH meter using standard buffer solutions.[15]

-

-

Titration:

-

Titrate the Methyl Red solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).[15]

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point, which is the point where half of the volume of titrant required to reach the equivalence point has been added.[17][18]

-

Reported pKa Values of Methyl Red

The pKa of Methyl Red can vary slightly depending on the experimental conditions such as temperature, ionic strength, and the solvent composition.[1][19]

| Reported pKa Value | Experimental Conditions | Reference |

| 5.1 | Not specified | [6][7] |

| 5.0 | Not specified | [13] |

| 4.95 | Not specified | [20] |

| 6.2262 | Spectrophotometric determination in buffer solutions | |

| 4.86 ± 0.03 | Spectrophotometric determination | [9] |

| 5.05 ± 0.05 | In aqueous solutions, T = 298.15 to 303.15 K | [19] |

| 3.78 to 5.50 | In methanol-water and ethanol-water mixtures | [19] |

Factors Influencing the pKa of Methyl Red

Several factors can influence the measured pKa value of Methyl Red:

-

Temperature: The dissociation of an acid is an equilibrium process, and as such, is dependent on temperature.[1]

-

Ionic Strength: The presence of other ions in the solution can affect the activity of the hydrogen ions and the indicator species, thereby influencing the equilibrium and the measured pKa.

-

Solvent Composition: The polarity and hydrogen bonding capability of the solvent can significantly alter the stability of the acidic and basic forms of the indicator, leading to a shift in the pKa value.[19] For example, the pKa of Methyl Red has been shown to vary in binary aqueous mixtures of methanol and ethanol.[19]

-

Substituents on the Molecule: The presence of electron-withdrawing or electron-donating groups on the aromatic rings of the Methyl Red molecule can influence the acidity of the carboxylic acid group and the basicity of the azo and dimethylamino groups, thus affecting the overall pKa.[21]

Conclusion

The pKa value of Methyl Red is a fundamental property that underpins its utility as a pH indicator. A precise understanding and accurate determination of this value are essential for its effective application in scientific research and development. The spectrophotometric method offers a robust and reliable means of determining the pKa, providing valuable insights into the acid-base chemistry of this widely used indicator. By carefully controlling experimental parameters, researchers can ensure the accurate and reproducible use of Methyl Red in a variety of analytical procedures.

References

-

Wikipedia. Methyl red. [Link]

-

Homework.Study.com. How do you prepare methyl red indicator for titration?. [Link]

-

Scientific Information Database. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH of Methyl Red Indicator. [Link]

-

Pharmaguideline. Preparation of Indicator Solutions. [Link]

-

Chemkits.eu. Methyl Red, acid-base indicator (pH 4.4-6.2). [Link]

-

Chrominfo. Preparation of methyl red indicator solution. [Link]

-

eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

-

Scribd. Spectrophotometric pKa of Methyl Red. [Link]

-

The Journal of Physical Chemistry. ACID—BASE EQUILIBRIA OF METHYL RED. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Kaksis Aris. Acid - Base Indicators Methyl Red. [Link]

-

Dyes and Pigments. A spectrophotometric study of the acid-base equilibria of o-methyl red in aqueous solutions. [Link]

-

GlobalSpec. 16.3: PREPARATION OF SOLUTIONS. [Link]

-

British Pharmacopoeia. Methyl Red Solution. [Link]

-

Florida Gulf Coast University. A Simple Spectrophotometric Determination of an Equilibrium Constant That Does Not Require Any Measurementsof pH, Mass, Volume, Concentration, or Molar Absorptivity: The pKaof Methyl Red. [Link]

-

Studylib. Methyl Red pKa Determination by UV-Vis Spectroscopy. [Link]

-

Wired Chemist. Acid-Base Indicators. [Link]

-

ACS Publications. Determination of the Acidity Constants of Methyl Red and Phenol Red Indicators in Binary Methanol− and Ethanol−Water Mixtures. [Link]

-

eGyanKosh. EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. [Link]

-

Kaksis Aris. Acid - Base Indicators Phenolphthalein, Methyl Orange, Methyl Red. [Link]

-

NIH. Development of Methods for the Determination of pKa Values. [Link]

-

The Chemicals Blog. What is Methyl Red?. [Link]

-

Homework.Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

-

Quora. What is the structural basis of the colour change in the methyl red?. [Link]

-

Wikipedia. Acid dissociation constant. [Link]

-

Oreate AI Blog. How to Find Pka from Titration Curve. [Link]

-

Oreate AI Blog. Understanding pKa and pH: The Chemistry Behind Acid-Base Indicators. [Link]

-

BYJU'S. pKa. [Link]

-

HSC Chemistry. Understanding pH Indicators: A Guide to Chemical Detection. [Link]

-

YouTube. Factors affecting pKa. [Link]

Sources

- 1. Acid dissociation constant - Wikipedia [en.wikipedia.org]

- 2. hscprep.com.au [hscprep.com.au]

- 3. Understanding pKa and pH: The Chemistry Behind Acid-Base Indicators - Oreate AI Blog [oreateai.com]

- 4. gspchem.com [gspchem.com]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. Methyl red - Wikipedia [en.wikipedia.org]

- 7. Methyl Red, acid-base indicator, 493-52-7 [chemkits.eu]

- 8. quora.com [quora.com]

- 9. scribd.com [scribd.com]

- 10. homework.study.com [homework.study.com]

- 11. globalspec.com [globalspec.com]

- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 13. Chrominfo: Preparation of methyl red indicator solution [chrominfo.blogspot.com]

- 14. Methyl Red Solution [drugfuture.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 18. How to Find Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Acid-Base Indicators [wiredchemist.com]

- 21. m.youtube.com [m.youtube.com]

Navigating the Isomers: A Technical Guide to the Nomenclature of p-(p-Dimethylaminophenylazo)benzoic Acid Sodium Salt

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals